17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (CDCl3, 400 MHz):
- ¹³C NMR (100 MHz, CDCl3):
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- ESI-MS (m/z): 449.3 [M+H]⁺ (calc. 448.55).
- Fragmentation pattern includes loss of ethylene glycol units (m/z 361.2) and sequential cleavage of the D-ring .
Comparative Structural Analysis with Related Steroidal Ketals
The 3,20-diethylene ketal group distinguishes this compound from analogous steroids:
The Δ5 unsaturation reduces ring A planarity compared to Δ4 analogs, altering receptor-binding affinity . Additionally, the C11 ketone prevents 11β-hydroxylation, a common metabolic pathway in endogenous steroids . These modifications enhance metabolic stability while retaining glucocorticoid receptor interactions, as demonstrated in comparative molecular docking studies .
The spatial arrangement of the ketal rings also impacts solubility: the compound exhibits higher lipid solubility (logP ≈ 2.8) than non-ketalized analogs, facilitating membrane permeability . This structural feature is leveraged in prodrug designs to improve bioavailability .
Properties
IUPAC Name |
17-hydroxy-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethylspiro[1,2,4,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O7/c1-21-7-8-23(29-9-10-30-23)13-16(21)3-4-17-18-5-6-24(28,25(15-26)31-11-12-32-25)22(18,2)14-19(27)20(17)21/h3,17-18,20,26,28H,4-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPHCSOODSGESM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3(CC1=CCC4C2C(=O)CC5(C4CCC5(C6(OCCO6)CO)O)C)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Glycolic Protection of Progesterone
Progesterone (C₂₁H₃₀O₂) undergoes dual ketalization at C3 and C20 using ethylene glycol under acid catalysis. Tosic acid (0.6% w/w) facilitates azeotropic dehydration with toluene, yielding 3,20-diethylene ketal progesterone (Compound B, 78.3% yield). Critical parameters include:
| Parameter | Value |
|---|---|
| Temperature | 75–80°C |
| Solvent | Ethylene glycol/toluene |
| Catalyst | Tosic acid |
| Workup | KOH (20% in ethanol) |
Post-reaction, alkaline workup hydrolyzes excess glycol, and crystallization from ethyl acetate affords high-purity Compound B (Mp: 180–181°C).
Step 2: Allylic Oxidation to Introduce C11 Ketone
Compound B undergoes allylic oxidation using N-hydroxylphthalimide (NHPI) and di-tert-butyl peroxide (DTBP) in dichloromethane. This step selectively oxidizes the Δ⁵ double bond to introduce a ketone at C11, forming Compound D. Key observations include:
-
Catalyst System : NHPI (5 mol%) with DTBP as initiator.
-
Yield : 68–72% after chromatographic purification.
-
Byproducts : Overoxidation to C11-carboxylic acid derivatives (<5%).
Step 3: Hydrazone Formation and Shapiro Reaction
Compound D reacts with p-toluenesulfonyl hydrazide in refluxing xylene to form a hydrazone intermediate (Compound E). Subsequent Shapiro reaction with methyllithium at −78°C cleaves the hydrazone, regenerating the Δ⁵ double bond and yielding the target ketal.
Alternative Method: Wittig Olefination and Ketal Exchange
A patent-pending approach (EP2892909B1) employs 18-methylestr-4-en-3,17-dione as the starting material. The synthesis involves:
-
Wittig Reaction : Methyltriphenylphosphonium bromide ylide introduces a methylene group at C11.
-
Ketal Protection : Ethylene glycol/neopentyl glycol forms 3,17-diketal under triethyl orthoformate catalysis.
-
Selective Hydrolysis : Acidic hydrolysis removes the C17 ketal while retaining C3 protection.
This route achieves 65% overall yield but requires stringent temperature control (−78°C) for ylide stability.
Comparative Analysis of Synthetic Routes
The progesterone route is industrially favored due to lower precursor costs and higher yields, whereas the Wittig method offers modularity for C11-functionalized analogs.
Reaction Optimization and Challenges
Ketalization Efficiency
Ethylene glycol’s stoichiometry directly impacts ketal yield. Substoichiometric glycol (1.5 eq.) reduces diastereomer formation but prolongs reaction time. Neopentyl glycol (2.2 eq.) enhances C3 selectivity but increases molecular weight by 44 g/mol.
Oxidation Selectivity
NHPI/DTBP systems outperform CrO₃-based oxidants in minimizing C17 overoxidation. Adding 2,6-lutidine (1 eq.) suppresses acid-catalyzed ketal hydrolysis during oxidation.
Shapiro Reaction Kinetics
Methyllithium’s exothermicity necessitates slow addition (−78°C, 2 h) to prevent Δ⁵→Δ⁴ isomerization. Quenching with NH₄Cl(aq) stabilizes the product.
Industrial Applications and Derivatives
The compound serves as a precursor to cortisol 21-palmitate (C₃₇H₅₈O₆), where the C21 hydroxyl is esterified with palmitoyl chloride. SCBT markets the ketal as a high-purity intermediate (95%, $380/100 mg) for antiglucocorticoid research .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially altering its functional groups.
Reduction: Reduction reactions can modify the ketone groups, converting them into alcohols.
Substitution: The hydroxyl groups at positions 17 and 21 can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidation: Formation of carboxylic acids or further oxidized ketones.
Reduction: Formation of diols.
Substitution: Formation of esters or ethers.
Scientific Research Applications
Metabolic Pathways
17,21-Dihydroxy-pregn-5-ene-3,11,20-trione serves as an intermediate in the metabolism of C21-steroid hormones. It is crucial in the biosynthesis of corticosteroids such as cortisone and urocortisone. The enzymatic conversion involves:
- Delta4-3-oxosteroid 5beta-reductase (EC 1.3.1.3): Converts cortisone to the dihydroxy compound.
- 3-alpha-hydroxysteroid dehydrogenase (EC 1.1.1.50): Further converts the dihydroxy compound into urocortisone .
Therapeutic Applications
The compound has been studied for its potential therapeutic effects in several areas:
- Anti-inflammatory Properties : Due to its structural similarity to corticosteroids, it may exhibit anti-inflammatory effects similar to hydrocortisone.
- Hormonal Regulation : It plays a role in the regulation of various hormonal pathways, which can be beneficial in treating endocrine disorders.
Pharmacological Research
Research indicates that compounds structurally related to 17,21-dihydroxy-pregn-5-ene have been explored for their pharmacological properties:
- Corticosteroid Activity : Studies have shown that modifications to steroid structures can enhance their efficacy as corticosteroids .
- Anticancer Potential : Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines, indicating potential use in cancer therapy .
Case Study 1: Corticosteroid Synthesis
A study focused on synthesizing corticosteroids from precursors involving 17,21-dihydroxy-pregn-5-ene demonstrated successful conversion pathways leading to biologically active compounds. The research highlighted the efficiency of enzymatic reactions in producing these steroids for therapeutic use .
Case Study 2: Anticancer Activity Assessment
Another research project evaluated the anticancer properties of various steroid derivatives including those related to 17,21-dihydroxy-pregn-5-ene. The findings suggested that certain modifications could enhance cytotoxic activity against specific cancer cell lines, paving the way for novel therapeutic agents .
Mechanism of Action
The mechanism of action of 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal involves its interaction with specific molecular targets, such as steroid receptors. The compound can bind to these receptors, modulating their activity and influencing various biological pathways. The ketal group may enhance the compound’s stability and bioavailability, allowing for more effective interaction with its targets.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal
- CAS Number : 101524-47-4
- Molecular Formula : C₂₅H₃₆O₇
- Molecular Weight : 448.55 g/mol
- Structure : Features a pregn-5-ene backbone with hydroxyl groups at C17 and C21, ketone groups at C3, C11, and C20, and diethylene ketal protection at C3 and C20 .
Comparison with Structurally Similar Compounds
21-O-Carbomethoxypregn-5-ene-3,20-dione 3,20-Bisethylene Ketal (CAS: Not Specified)
- Molecular Formula : C₂₇H₃₄O₇
- Molecular Weight : ~470.56 g/mol
- Key Features : Introduces a carbomethoxy (-COOCH₃) group at C21, replacing the hydroxyl group in the target compound.
- Physical Properties : Melting point = 182–184°C; IR bands at 1754 cm⁻¹ (carbonyl) and 1101 cm⁻¹ (ketal) .
- Synthesis : Phosgenation of 21-hydroxypregn-5-ene-3,20-dione 3,20-bisethylene ketal .
21-O-Carbomethoxypregn-5-ene-3,11,20-trione 3,20-Bisethylene Ketal (CAS: Not Specified)
- Molecular Formula : C₂₆H₃₂O₈
- Molecular Weight : ~472.53 g/mol
- Key Features : Contains an additional ketone at C11 and a carbomethoxy group at C21.
- Physical Properties : Melting point = 166–167°C; IR bands at 1754 cm⁻¹ (carbonyl) and 1100 cm⁻¹ (ketal) .
- Differentiation : The C11 ketone introduces steric hindrance, which may affect receptor binding in biological systems compared to the target compound .
11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal (CAS: 76338-54-0)
11β,17α,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal (CAS: 102030-55-7)
- Molecular Formula : C₂₅H₃₆O₇
- Molecular Weight : 448.55 g/mol
- Key Features : β-configuration of the C11 hydroxyl group, contrasting with the α-configuration in cortisone derivatives.
- Differentiation : Stereochemical differences at C11 significantly impact receptor binding specificity compared to the target compound .
5α-Pregnan-17α,21-diol-3,11,20-trione-1,2,4,5α-d4 (CAS: 1482-51-5)
- Molecular Formula : C₂₁H₂₆D₄O₅
- Molecular Weight : 362.46 g/mol
- Key Features : Deuterated analog with a saturated A-ring (5α-pregnane) and reduced C3 and C20 ketones.
- Applications : Used as a stable isotope tracer in pharmacokinetic studies .
- Differentiation: Deuteration alters metabolic stability and spectroscopic properties, making it distinct from non-deuterated analogs .
Comparative Analysis Table
Key Findings and Differentiation
Structural Variations :
- Ketal vs. Acetate Protection : Compounds with diethylene ketal groups (e.g., target compound) exhibit greater acid stability compared to acetate-protected analogs like 21-acetoxypregn-5-ene-3,11,20-trione .
- Substituent Effects : Carbomethoxy groups enhance lipophilicity, while hydroxyl groups improve solubility .
Synthetic Utility :
- The target compound is pivotal in cortisol synthesis, whereas deuterated analogs (e.g., CAS 1482-51-5) are specialized for tracer studies .
Biological Activity :
- Stereochemistry at C11 (α vs. β) dictates receptor selectivity, as seen in 11β-hydroxy derivatives activating mineralocorticoid receptors .
Safety and Handling: Some analogs (e.g., isotopic labels) require controlled handling due to regulatory restrictions, while others (e.g., non-deuterated intermediates) are less regulated .
Biological Activity
17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal is a steroid compound involved in the metabolism of C21-steroid hormones. Its biological activity is primarily associated with its role in hormone synthesis and regulation within the human body. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula: C23H34O6
- Molecular Weight: 402.4807 g/mol
- IUPAC Name: 17α,21-dihydroxy-pregn-5-ene-3,11,20-trione 3,20-diethylene ketal
- CAS Registry Number: 101524-47-4
The compound is characterized by a ketone functional group and multiple hydroxyl groups that contribute to its biological activity.
Hormonal Synthesis and Regulation
17,21-Dihydroxy-pregn-5-ene-3,11,20-trione is an intermediate in the biosynthesis of cortisone and urocortisone. It is synthesized from cortisone through the action of the enzyme Delta4-3-oxosteroid 5beta-reductase (EC 1.3.1.3) and subsequently converted to urocortisone via 3-alpha-hydroxysteroid dehydrogenase (EC 1.1.1.50) . This pathway is crucial for maintaining glucocorticoid levels in the body.
Enzymatic Activity
Research indicates that this compound may exhibit enzymatic activity related to quinone reductases. Quinone reductases are enzymes that play a significant role in cellular detoxification processes and protection against oxidative stress . The biological activity of this compound may also involve modulation of antioxidant pathways, contributing to cellular protection.
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
- Cytotoxicity Studies : In vitro studies have shown that related steroid compounds exhibit varying degrees of cytotoxicity against cancer cell lines (e.g., MCF-7). For instance, compounds structurally similar to 17,21-Dihydroxy-pregn-5-ene have demonstrated IC50 values in the low micromolar range against these cell lines .
- Antioxidant Activity : Research has indicated that compounds with similar structures can exhibit antioxidant properties by scavenging free radicals and enhancing quinone reductase activity . This suggests a potential role for 17,21-Dihydroxy-pregn-5-ene in protecting cells from oxidative damage.
- Metabolic Pathways : The metabolic pathway involving this compound has been studied extensively in the context of adrenal steroidogenesis. Its conversion to active steroid hormones underscores its importance in endocrine regulation .
Summary Table of Biological Activities
| Activity | Description |
|---|---|
| Hormonal Synthesis | Intermediate in glucocorticoid synthesis (cortisone to urocortisone) |
| Enzymatic Activity | Potential modulation of quinone reductase activity; involvement in detoxification processes |
| Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines (e.g., MCF-7) |
| Antioxidant Properties | Scavenges free radicals; enhances cellular protection mechanisms |
Q & A
Q. Q: How should researchers mitigate instability issues during storage?
A: The compound’s short shelf life necessitates storage in anhydrous solvents (chloroform/methanol) under inert gas. Light-sensitive batches require amber vials. Stability data is limited, but decomposition is minimized at −20°C with desiccants. Always verify expiry dates before use, as degradation products (e.g., free ketones) can interfere with downstream reactions .
Stereochemical Considerations in Derivative Synthesis
Q. Q: How do stereochemical variations at C-20 affect downstream cortisol derivative synthesis?
A: The C-20 configuration (α vs. β) influences reactivity in acetylation or dehydration steps. For example, 20α-hydroxy derivatives undergo smoother allylic oxidation with DDQ to form Δ¹⁶-diene intermediates (e.g., 38), while 20β isomers show slower kinetics and require silica gel chromatography to resolve diastereomers . Optical rotation ([α]D values: −22.8° to −43.5°) and IR bands (e.g., Δ¹⁶ absorption at 1635 cm⁻¹) are critical for stereochemical validation .
Advanced Methodological Challenges
Q. Q: How can researchers resolve contradictory solubility or reactivity data in published protocols?
A: Discrepancies arise from solvent purity (e.g., anhydrous pyridine vs. technical grade) or stereochemical impurities. For solubility conflicts, pre-triturate the compound in cold chloroform before methanol dilution . Reactivity issues (e.g., incomplete acetylation) are mitigated by optimizing molar ratios (e.g., 1:2 substrate:acetic anhydride) and reaction times (4–6 hr at 5°C) . Cross-validate results using deuterated analogs (e.g., C₂₅H₃₄D₄O₇) to track reaction pathways via mass spectrometry .
Isotopic Labeling for Metabolic Studies
Q. Q: What strategies are recommended for synthesizing deuterated versions for tracer studies?
A: Deuterium incorporation at C-17α, C-21, or C-5α positions is achieved via catalytic exchange (e.g., D₂O/H⁺) or using deuterated reagents (e.g., CD₃OD in ketalization). For example, 5α-Pregnan-17α,21-diol-3,11,20-trione-d4 (C₂₅H₃₄D₄O₇) is synthesized by deuterium exchange under basic conditions, with purity confirmed by NMR (δ 1.2–2.1 ppm for methyl-D resonances) . Labeled intermediates are critical for studying androgen biosynthesis or adrenal cortex metabolism .
Analytical Method Validation
Q. Q: Which analytical methods are most reliable for quantifying trace impurities?
A: Reverse-phase HPLC with UV detection (λ = 240 nm for conjugated dienes) resolves impurities like Δ⁵,¹⁶-diene byproducts. For structural confirmation, high-resolution MS (e.g., ESI-TOF) and ¹H/¹³C NMR (e.g., C-3/C-20 ketal signals at δ 100–105 ppm) are essential . Note: Avoid TLC for low-concentration impurities due to limited sensitivity .
Handling Controlled Substance Restrictions
Q. Q: What permits or documentation are required for international procurement?
A: As a controlled substance (BSL-2), researchers must provide import permits (e.g., DEA Form 222 for the U.S.), institutional biosafety certifications, and end-use declarations. Lead times vary (4–8 weeks for made-to-order batches), and exact-weight packaging may incur additional handling fees .
Reaction Optimization for Scale-Up
Q. Q: How can lab-scale syntheses be adapted for gram-scale production without compromising yield?
A: Replace batch-wise chromatography with continuous-flow silica gel systems for diastereomer separation (e.g., 20α/β isomers). For oxidation steps, substitute DDQ with catalytic TEMPO/NaOCl to reduce costs. Scale-up acetylation reactions require strict temperature control (−5°C) to prevent di-O-carboethoxy byproducts .
Data Interpretation in Mechanistic Studies
Q. Q: How are conflicting spectral data (e.g., IR vs. NMR) reconciled in mechanistic proposals?
A: Cross-correlate IR hydroxyl bands (e.g., 3460 cm⁻¹ for free −OH vs. 1742 cm⁻¹ for acetates) with ¹H NMR integration (e.g., acetate methyl protons at δ 2.1 ppm). For ambiguous peaks, synthesize derivatives (e.g., 21-O-carboethoxy analogs) to isolate spectral contributions .
Ethical and Safety Compliance
Q. Q: What safety protocols are mandated for handling this compound in vivo studies?
A: The compound is strictly for research (non-human use). Institutional Animal Care and Use Committee (IACUC) approval is required for metabolic studies. Use PPE (gloves, goggles) due to potential irritancy, and dispose of waste via incineration (≥800°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
